| Compound ID | Core Structure | VEGFR-2 IC₅₀ | Antiproliferative Activity (Cell Line, IC₅₀) | Key Experimental Findings | Citation |
|---|
| 7a | Nicotinamide–Thiadiazol | 0.095 ± 0.05 µM | 4.64 ± 0.3 µM (MDA-MB-231) 7.09 ± 0.5 µM (MCF-7) | Induced S-phase arrest; 44.01% late apoptosis; 8.2-fold caspase-3 activation. | [1] | | 11a | Thiadiazole | 0.055 µM | 9.49 µM (MCF-7) 12.89 µM (HepG-2) | Induced >70% apoptosis; dual-phase (S and G2/M) cell cycle arrest. | [2] | | 7 | Thiadiazole | 0.083 µM | 5.69 µM (MDA-MB-231) | Induced G2/M phase arrest; promoted late-stage apoptosis; high selectivity over normal cells. | [3] | | 8u | Benzimidazole | 0.93 µM | Sub-micromolar on NCI-60 panel | Multi-kinase inhibitor (also targets FGFR-1 & BRAF). | [4] | | Sorafenib (Reference) | Phenyl-urea | 0.1 µM (Ref. in [3]) | Varies by cell line | Approved drug; used as a positive control in these studies. | [4] [3] |
The following methodologies from these studies can be directly applied to the evaluation of new VEGFR-2 inhibitors.
This is a core experiment for confirming target engagement. The protocol typically involves:
These methods are now integral to rational drug design and validation.
The modern discovery process for VEGFR-2 inhibitors, as reflected in the recent literature, integrates computational and experimental methods. The diagram below illustrates this multi-stage workflow.
Modern VEGFR-2 inhibitor R&D workflow.
Based on the trends in the search results, here are some active areas of development:
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary responder to VEGF signals, regulating endothelial cell migration, proliferation, and survival, which are crucial for angiogenesis [1]. The mechanism can be summarized as follows:
VEGFR-2 Activation and Inhibitor Blockade. VEGFR-2 inhibitors typically bind to the ATP-binding site, preventing receptor autophosphorylation and subsequent signaling.
Small-molecule VEGFR-2 inhibitors are often classified based on their binding mode to the kinase domain [2] [3] [4]:
The following table summarizes core experimental methodologies used to establish the mechanism of action and efficacy of VEGFR-2 inhibitors, as demonstrated in studies on compounds like apatinib [5] and others [6].
| Experimental Goal | Key Methodology | Typical Readouts & Analysis |
|---|---|---|
| In Vitro Kinase Inhibition | Cell-free kinase assays using recombinant VEGFR-2 protein. | Half-maximal inhibitory concentration (IC₅₀); measures direct potency against the target [2]. |
| Cellular Proliferation & Viability | Treatment of endothelial or cancer cell lines (e.g., HUVECs). Cell Counting Kit-8 (CCK-8) or MTS assays. | Dose-response curves; GI₅₀ values to assess anti-proliferative effects [6]. |
| Analysis of Signaling Pathways | Western Blot of cell or tissue lysates post-treatment. | Protein levels of p-VEGFR2, VEGFA, p-STAT3, α-SMA; GAPDH/β-actin as loading control [5] [6]. |
| Anti-Angiogenic Effects | In vitro tube formation assay on Matrigel. | Measurement of tube length, number of branches, and junctions [7]. |
| In Vivo Efficacy | Laser-induced Choroidal Neovascularization (CNV) mouse model. | CNV lesion size measured via isolectin B4 staining; reduction indicates efficacy [5]. |
| In Vivo Efficacy & Target Modulation | Subcutaneous xenograft models in immunocompromised mice. | Tumor volume measurement; Western Blot/IHC of excised tumors for target engagement [6]. |
| Binding Mode Analysis | Molecular docking simulations against the VEGFR-2 crystal structure. | Docking score; visualization of hydrogen bonds with key residues (e.g., Glu885, Asp1046) [3] [4]. |
Based on the general principles of VEGFR-2 inhibitor development highlighted in the literature, here are some key considerations:
Since the data for your specified compound is unavailable, the table below summarizes the IC50 values of other potent VEGFR-2 inhibitors from recent research for your reference.
| Compound Name / ID | Core Structure | VEGFR-2 IC50 (μM) | Key Cell-Based Activity (IC50) | Citation |
|---|
| 7a | Nicotinamide–thiadiazol hybrid | 0.000095 ± 0.05 μM | - Cytotoxicity (MDA-MB-231): 4.64 ± 0.3 μM
The quantitative data in the table above were typically generated through the following standardized experimental protocols, which you can consider for your own research.
The biological activity of the inhibitors listed above is centered on blocking the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The diagram below illustrates the key components and processes involved.
VEGFR-2 signaling pathway and inhibitor action site.
To locate the specific data you need for "VEGFR-2-IN-24", you could try the following:
The table below summarizes the key experimental methodologies used to establish the inhibition profile of a VEGFR-2 inhibitor.
| Profile Aspect | Experimental Method | Key Measured Outputs & Purpose |
|---|---|---|
| Binding Affinity & Enzymatic Inhibition | In vitro kinase assays [1] | IC₅₀ value: Concentration for 50% enzyme activity inhibition. Purpose: Quantifies compound potency against purified VEGFR-2 kinase domain [1]. |
| Cellular Activity | Cellular proliferation assays (e.g., on VEGFR-2-dependent cell lines like HCT-116, HepG-2) [1] | Cellular IC₅₀ value. Purpose: Measures functional inhibition in a live cellular context, confirming membrane permeability and intracellular target engagement [1]. |
| Selectivity Profile | Kinase panel screening (against related tyrosine kinases like PDGFR, c-Kit, FGFR) [2] [3] | Selectivity score. Purpose: Identifies off-target effects; crucial as lack of specificity can limit therapeutic value [2]. |
| Binding Mode & Molecular Interactions | Molecular docking (into VEGFR-2 crystal structure, e.g., PDB: 2OH4, 3CJF) [2] [1] | Binding pose, key hydrogen bonds, hydrophobic interactions. Purpose: Visualizes and predicts how the inhibitor binds the ATP-binding site and interacts with the hinge region (e.g., Cys917), DFG motif, and allosteric pockets [2] [1]. |
| Binding Stability | Molecular Dynamics (MD) Simulations & MM/PBSA [1] | Root-mean-square deviation (RMSD), binding free energy (ΔG_bind). Purpose: Assesses the stability of the protein-ligand complex and quantitatively predicts binding affinity [1]. |
Here is a deeper dive into the methodologies for the key assays.
The following diagram illustrates the core VEGFR-2 signaling pathway and the points of inhibition by Tyrosine Kinase Inhibitors (TKIs). This is critical for understanding the biological context of the inhibitor's action [4] [5] [6].
VEGFR-2 signaling is initiated by VEGF-A binding, leading to receptor phosphorylation and activation of downstream pathways that promote endothelial cell proliferation, survival, and migration—key processes in angiogenesis. Small molecule TKIs act intracellularly to block the kinase activity of VEGFR2 [4] [5] [6].
Computational methods are indispensable in modern inhibitor development.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of new blood vessel formation, which is critical in both physiological conditions and diseases like cancer and neovascular eye diseases [1]. It is a receptor tyrosine kinase that, upon activation by VEGF-A, triggers downstream pathways such as PI3K-Akt, Ras-MAPK, and PLCγ-PKC, promoting endothelial cell proliferation, migration, and survival [2] [1].
The table below summarizes the primary contexts in which VEGFR-2 is a validated drug target:
| Disease Context | Role of VEGFR-2 | Therapeutic Goal |
|---|---|---|
| Cancer | Promotes tumor angiogenesis and provides nutrients for growth; also has direct pro-tumorigenic effects on some cancer cells [3]. | Inhibit blood supply to tumors and direct cancer cell signaling. |
| Neovascular Age-Related Macular Degeneration (nAMD) | Drives formation of abnormal, leaky blood vessels from the choroid into the retina [4]. | Reduce fluid leakage (edema) and prevent new vessel growth to preserve vision. |
| Other Retinal Diseases | Mediates pathological retinal neovascularization in Diabetic Retinopathy (DR) and Retinal Vein Occlusion (RVO) [2]. | Suppress abnormal vessel growth that can lead to hemorrhage and retinal damage. |
While the specific protocols for VEGFR-2-IN-24 are unavailable, the following methodologies are standard for profiling VEGFR-2 inhibitors. You can use this as a guide for designing your own experiments or for understanding the data you might seek from compound developers.
| Experimental Area | Commonly Used Methods | Key Readouts & Applications |
|---|---|---|
| In Vitro Biochemical Assays | Cell-free kinase activity assays; VEGFR-2 kinase inhibitory assay [5]. | Half-maximal inhibitory concentration (IC50); establishes direct target engagement and potency. |
| In Vitro Cellular Assays | • Cell proliferation assays (e.g., CCK-8) [3]. • Western Blot [4] [3]. • Real-time PCR [3]. • Immunofluorescence [4]. | • Anti-proliferative IC50; cell viability. • Phosphorylation levels of VEGFR2 and downstream effectors (e.g., STAT3, Akt, ERK); pathway modulation. • mRNA expression of VEGFR2 and target genes (e.g., Vitronectin) [3]. • Protein localization and expression (e.g., VEGFA, α-SMA) [4]. | | In Vivo Efficacy Models | • Xenograft Models: Human cancer cells implanted in immunodeficient mice [3]. • Laser-Induced CNV Model: A standard model for nAMD [4]. | • Tumor volume and weight; in vivo anti-tumor efficacy. • CNV lesion size (measured by isolectin B4 staining); anti-angiogenic efficacy in the eye [4]. | | Target Expression Profiling | Immunohistochemistry (IHC) on patient tissue samples (e.g., tumor sections, retinal tissues) [6] [3]. | VEGFR2 protein expression levels and localization; patient stratification biomarker. |
The diagram below outlines the core VEGFR-2 signaling pathway, which is crucial for understanding the mechanism of action of any VEGFR-2 inhibitor. The downstream effects lead to key cellular processes driving angiogenesis.
Recent research highlights several key areas beyond simple angiogenesis inhibition that are relevant for developing a new VEGFR-2 inhibitor:
Since the specific compound data is not available in the current search, here are steps you can take to find the information you need:
While data on your specific compound is unavailable, the search yielded high-quality information on the general principles of VEGFR-2 inhibition, which can serve as a valuable technical reference. The table below summarizes key quantitative relationships and methodologies that are central to profiling any VEGFR-2 inhibitor in vitro.
| Aspect | Key Findings & Established Protocols | Relevance to Inhibitor Profiling |
|---|---|---|
| PK/PD Relationship | Hypertension risk & BP elevation >1 mmHg occur when unbound avg. plasma concentration (Cav,u) >0.1-fold of VEGFR-2 IC50. A >10-fold margin between IC50 and Cav,u confers minimal hypertension risk [1]. | Critical for establishing therapeutic index and predicting clinical safety based on cellular potency (IC50) and pharmacokinetic data [1]. |
| Established Cellular Assays | • PAE/KDR ELISA: Inhibit VEGFR-2 phosphorylation in Porcine Aortic Endothelial cells overexpressing VEGFR-2 [1]. • HUVEC Proliferation (BrdU): Measure DNA synthesis inhibition in Human Umbilical Vein Endothelial Cells stimulated by VEGF [2]. | Standard cell-based potency assays for determining IC50 values. | | Key Phenotypic Assays | • Migration & Invasion: Boyden chamber (transwell) and wound-healing assay [2]. • Tube Formation: HUVECs plated on growth factor-reduced Matrigel to assess capillary-like structure disruption [2]. | Functional assays to confirm anti-angiogenic phenotype beyond simple kinase inhibition. | | Current Research Focus | • Dual Inhibitors: Development of VEGFR-2/HDAC dual inhibitors to overcome resistance [3]. • AI-Assisted Discovery: Use of fingerprint-enhanced graph attention convolutional networks (FnGATGCN) to screen for novel inhibitors [4]. | Indicates modern drug discovery strategies and compound design trends. |
Based on the gathered literature, the following diagram outlines the core VEGFR-2 signaling pathway and the typical in vitro experiments used to evaluate an inhibitor. This provides a logical framework for your technical guide.
VEGFR-2 is a primary mediator of angiogenic signaling in endothelial cells. The diagram below illustrates the key pathway activated upon VEGF-A binding.
This cascade, initiated by ligand binding and receptor dimerization, leads to key endothelial cell responses [1] [2] [3]. Inhibitors like tyrosine kinase inhibitors (TKIs) or monoclonal antibodies can block this pathway at various points [4].
The table below summarizes common in vitro and in vivo models used to evaluate the anti-angiogenic effects of VEGFR-2 inhibitors, based on methodologies from recent studies.
| Assay Type | Key Readouts & Measurements | Example Model/System |
|---|---|---|
| In Vitro Assays |
Cell Viability/Cytotoxicity [5]
Endothelial Cell Proliferation [5]
Endothelial Cell Migration
Tube Formation Assay
WST-1 assay absorbance (450 nm reference) [5]
% BrdU-positive cells (flow cytometry) [5]
Cells migrated per field (e.g., scratch/wound healing assay)
Number of tubular meshes or branches; total tube length
HUVECs, HDMECs [5]
HUVECs [5]
HUVECs
HUVECs on Matrigel or other ECM
| In Vivo & Ex Vivo Models | | |
Matrigel Plug Assay [5]
Laser-induced CNV Model [6]
Aortic Ring Assay [5]
Tumor Xenograft Models [7]
Hemoglobin content (colorimetric); immunofluorescence for CD31⁺ vessels [5]
CNV lesion size (isolectin B4 staining); VEGFA/αSMA expression (Western blot) [6]
Microvessel outgrowth from explanted aortic segments
Tumor volume; vessel density (OA/OCT imaging, CD31 IHC) [7]
C57BL/6 mice [5]
Mice [6]
Mouse aorta [5]
Immunodeficient mice (e.g., with U87MG, MIA PaCa-2 cells) [7]
To provide context for expected results, the table below shows representative data for other VEGFR-2 inhibitors reported in the literature.
| Inhibitor | Model | Key Findings | Reference |
|---|---|---|---|
| Apatinib | Laser-induced CNV (Mouse) | Reduced CNV lesion size; ↓ VEGFA & αSMA protein expression vs. control. | [6] |
| Apatinib | ARPE-19 cells (TCM-stimulated) | Dose-dependent ↓ VEGFA & αSMA fluorescence intensity; ↓ STAT3 phosphorylation. | [6] |
| Clioquinol | HUVECs (WST-1 Assay) | Dose-dependent ↓ endothelial cell viability after 48h treatment. | [5] |
| Clioquinol | HUVECs (BrdU Assay) | Significant ↓ in BrdU-positive cells (proliferation) at 10 µM. | [5] |
| SRH-DR5-B-iRGD | MIA PaCa-2 Xenograft | Reduced vessel fraction (OA imaging) & number of perfused vessels (OCT-MA). | [7] |
When experimental data for this compound becomes available, you can structure your application notes as follows:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as kinase insert domain receptor (KDR), is a transmembrane glycoprotein and a tyrosine kinase receptor that serves as the primary mediator of VEGF-induced angiogenesis. Expressed predominantly on vascular endothelial cells, VEGFR-2 regulates fundamental physiological processes including endothelial cell proliferation, migration, survival, and vascular permeability. The structure of VEGFR-2 comprises several critical domains: an extracellular domain with seven immunoglobulin-like subdomains responsible for ligand binding, a transmembrane domain, a juxtamembrane domain, an ATP-binding domain, a kinase insert domain, a phosphotransferase domain, and a flexible C-terminal domain. VEGFR-2 exists in three molecular forms classified by weight: the glycosylated mature form (230 kDa), a non-glycosylated form (150 kDa), and an intermediate form (200 kDa), with only the mature glycosylated form being fully active in intracellular signal transduction [1].
In pathological conditions, particularly cancer, VEGFR-2 signaling becomes dysregulated, driving tumor angiogenesis and facilitating cancer progression. Upon binding with its ligands (primarily VEGF-A), VEGFR-2 undergoes dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling cascades including the RAF/MEK/ERK pathway and the PI3K/AKT pathway. These pathways promote endothelial cell proliferation, migration, and survival, ultimately resulting in new blood vessel formation that supplies tumors with oxygen and nutrients. The critical role of VEGFR-2 in tumor angiogenesis has made it a prime target for anti-cancer therapies, with numerous inhibitors developed to block its activity and disrupt the blood supply to tumors [1] [2]. Beyond cancer, VEGFR-2 signaling contributes to other pathological conditions characterized by excessive angiogenesis, including neovascular age-related macular degeneration (nAMD), where abnormal blood vessel growth from the choroid leads to vision impairment and potential blindness [3].
This compound represents a class of selective tyrosine kinase inhibitors that specifically target the intracellular kinase domain of VEGFR-2. By competing with ATP for binding to the receptor's kinase domain, this compound prevents receptor autophosphorylation and subsequent downstream signaling activation. This inhibition effectively blocks VEGF-mediated biological responses, including endothelial cell proliferation, migration, and survival, thereby exerting potent anti-angiogenic effects. The specificity of this compound for VEGFR-2 minimizes off-target effects and potential toxicities associated with broader kinase inhibition, making it a promising candidate for therapeutic development [2].
Preclinical studies have demonstrated that VEGFR-2 inhibition effectively suppresses tumor growth and angiogenesis across various cancer types, including cholangiocarcinoma, glioblastoma, colon cancer, and gastric cancer. In cholangiocarcinoma, VEGFR-2 inhibition significantly reduced cell proliferation, migration, and invasion by suppressing the VEGFR-2/RAF/MEK/ERK and PI3K/AKT pathways [2]. Similarly, in glioblastoma models, VEGFR-2 blockade inhibited tumor cell proliferation by enhancing mitochondrial biogenesis through the AKT-PGC1α-TFAM signaling cascade [4]. Beyond oncology, VEGFR-2 inhibitors like apatinib have shown promise in treating ocular neovascularization, reducing both angiogenesis and fibrosis in models of neovascular age-related macular degeneration [3]. The broad therapeutic potential of VEGFR-2 inhibitors underscores the importance of robust experimental protocols for evaluating their efficacy in various disease contexts.
Materials Required:
Procedure:
Table 1: Recommended cell seeding densities for proliferation assays
| Assay Type | Cell Line | Seeding Density | Plate Format | Medium Volume |
|---|---|---|---|---|
| MTT assay | HUVEC | 5,000-10,000 cells/well | 96-well | 100-200 µL |
| MTT assay | QBC939 | 1×10⁵ cells/well | 96-well | 100-200 µL |
| MTT assay | TFK-1 | 1×10⁵ cells/well | 96-well | 100-200 µL |
| CCK-8 assay | U87 | 1×10⁴ cells/well | 96-well | 100 µL |
| CCK-8 assay | U38 | 1×10⁴ cells/well | 96-well | 100 µL |
Materials Required:
Procedure:
Table 2: Representative this compound effects on cell viability across different cell lines
| Cell Line | Cell Type | Assay | IC₅₀ Value | Treatment Duration | Key Observations |
|---|---|---|---|---|---|
| HUVEC | Endothelial | MTT | ~100 nM | 48 hours | Dose-dependent inhibition of VEGF-stimulated proliferation |
| QBC939 | Cholangiocarcinoma | MTT | ~1000 nM | 24 hours | Significant reduction at ≥100 nM |
| TFK-1 | Cholangiocarcinoma | MTT | ~500 nM | 24 hours | Enhanced inhibition with VEGF co-treatment |
| U87 | Glioblastoma | CCK-8 | ~2500 nM | 48 hours | Associated with increased mitochondrial biogenesis |
| U38 | Glioblastoma | CCK-8 | ~1500 nM | 48 hours | Correlated with AKT phosphorylation reduction |
Materials Required:
Procedure:
Materials Required:
Procedure:
The diagram below illustrates the key signaling pathways mediated by VEGFR-2 and their inhibition by this compound:
This compound exerts its anti-proliferative effects primarily through inhibition of two critical signaling cascades:
RAF/MEK/ERK Pathway: VEGFR-2 activation typically stimulates the RAF/MEK/ERK pathway through PLCγ and PKC activation, promoting gene expression changes that drive cell proliferation, migration, and invasion. This compound effectively blocks this pathway at its origin, preventing MAPK/ERK activation and subsequent proliferative signaling [2].
PI3K/AKT Pathway: The PI3K/AKT pathway represents another major signaling route downstream of VEGFR-2, regulating cell survival, metabolism, and growth. This compound inhibits AKT phosphorylation, thereby suppressing survival signals and enhancing pro-apoptotic pathways. In glioblastoma cells, this AKT inhibition leads to reduced phosphorylation of PGC1α, promoting its nuclear translocation and activating mitochondrial biogenesis through TFAM, ultimately resulting in increased reactive oxygen species production and growth inhibition [4].
STAT3 Pathway: In neovascular age-related macular degeneration models, VEGFR-2 inhibition reduces STAT3 phosphorylation, which contributes to both anti-angiogenic and anti-fibrotic effects. This suggests that this compound may also impact this pathway in certain cellular contexts [3].
Calculation of Inhibition Parameters:
Table 3: Key parameters for evaluating this compound efficacy in proliferation assays
| Parameter | Definition | Calculation Method | Interpretation |
|---|---|---|---|
| IC₅₀ | Concentration inhibiting 50% of proliferation | Non-linear regression of dose-response curve | Lower values indicate greater potency |
| % Maximal Inhibition | Maximum effect achieved at saturating concentrations | (1 - (OD_min/OD_control)) × 100 | Higher values indicate greater efficacy |
| Selectivity Index | Ratio of IC₅₀ in normal vs. cancerous cells | IC₅₀(normal)/IC₅₀(cancer) | Values >1 indicate preferential cancer cell inhibition |
| VEGF Protection | Reduction in efficacy with VEGF co-treatment | IC₅₀(+VEGF)/IC₅₀(-VEGF) | Values >1 suggest VEGF-competitive mechanism |
To confirm that observed anti-proliferative effects specifically result from VEGFR-2 inhibition, include the following mechanistic validations:
These application notes provide comprehensive protocols for evaluating the anti-proliferative effects of this compound across various experimental contexts. The detailed methodologies enable researchers to reliably assess compound efficacy, mechanism of action, and potential therapeutic applications. By following these standardized approaches, investigators can generate comparable data across different laboratories and accelerate the development of VEGFR-2-targeted therapies for cancer and other angiogenesis-dependent diseases.
The data below is compiled from a supplier's product information and an associated research article [1].
Table 1: Summary of Reported Biological Activity for VEGFR-2-IN-24
| Assay Type | Cell Line / Target | Reported IC₅₀ Value | Experimental Context Notes |
|---|---|---|---|
| Enzymatic Inhibition | VEGFR-2 | 0.22 µM | Incubation time: 5 minutes [1]. |
| Cytotoxicity (MTT Assay) | HepG-2 (Liver Cancer) | 11.19 µM | Incubation: 72 hours [1]. |
| Cytotoxicity (MTT Assay) | HCT-116 (Colon Cancer) | 8.99 µM | Incubation: 72 hours [1]. |
| Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | 7.10 µM | Incubation: 72 hours [1]. |
To compile the detailed application notes and protocols you need, the following critical information is currently missing from the publicly available search results:
To proceed, I suggest you:
The diagram below illustrates the general mechanism of VEGFR-2 inhibition, which provides context for how this compound is expected to function.
This generalized signaling pathway and inhibition mechanism is consistent with the function of established VEGFR-2 inhibitors and provides a framework for understanding the role of this compound [2] [3] [4].
1. Objective To evaluate the in vivo efficacy, optimal dosing, and mechanism of action of a VEGFR-2 inhibitor in mouse models of gastric cancer and laser-induced choroidal neovascularization (CNV) [1] [2].
2. Introduction VEGFR-2 is a critical mediator of angiogenesis and is also expressed on various cancer cells, where it can directly promote tumorigenesis and metastasis independent of its pro-angiogenic effects [1]. Inhibiting VEGFR-2 disrupts tumor blood supply and can directly impede cancer cell proliferation and invasion.
3. Preliminary In Vitro Data Before proceeding to in vivo studies, confirm the compound's activity and mechanism in relevant cell lines. The table below summarizes example findings from similar studies.
Table 1: Example In Vitro Profiling of VEGFR-2 Inhibitory Activity
| Cell Line / Assay | Key Findings | Reported Outcome |
|---|---|---|
| Gastric Cancer Cells (MKN-45, etc.) | Inhibition of proliferation and invasion; downregulation of VEGFR-2 downstream effectors like Vitronectin (VTN) [1] | IC~50~: ~0.20 μM in VEGFR-2 kinase assay [1] |
| ARPE-19 (Retinal Pigment Epithelium) | Reduction in VEGFA and α-SMA expression levels under conditioned media stress [2] | Dose-dependent decrease in protein levels |
4. In Vivo Study Design The following workflow outlines the key stages for conducting in vivo efficacy studies.
Protocol 1: Efficacy in Gastric Cancer Xenograft Models
Protocol 2: Efficacy in Neovascular Age-Related Macular Degeneration (nAMD) Model
The expected outcomes, based on studies with similar VEGFR-2 inhibitors, are summarized below.
Table 2: Expected In Vivo Outcomes of VEGFR-2 Inhibition
| Disease Model | Primary Efficacy Readout | Expected Outcome | Biomarker Validation |
|---|---|---|---|
| Gastric Cancer | Tumor volume and weight | Significant inhibition of tumor growth compared to vehicle group [1] | Decreased p-VEGFR2, VTN, and CD31 in treated tumors [1] |
| nAMD (CNV) | CNV lesion area | Reduced lesion size compared to laser-only control [2] | Downregulation of VEGFA, α-SMA, and p-STAT3 in ocular tissues [2] |
The signaling pathway below illustrates the proposed mechanism of action for a VEGFR-2 inhibitor in these models.
| Compound / Scaffold | Reported IC₅₀ / Activity | Key Characteristics |
|---|---|---|
| Thieno[2,3-d]pyrimidine (e.g., 21b, 21e) [1] | 21 - 47 nM (Enzyme); In vivo antitumor activity at 5-10 mg/kg/day in mice [1] | Type II inhibitor; binds to inactive "DFG-out" kinase conformation; occupies ATP pocket and allosteric site [1]. |
| Furo[2,3-d]pyrimidine (e.g., 15b) [1] | 99.5% HUVEC proliferation inhibition at 10 μM [1] | Type II inhibitor; shares core pharmacophore with thienopyrimidine [1]. |
| FDA-Approved Drugs (Repurposed) [2] | Flubendazole, Rilpivirine, Papaverine (IC₅₀ 0.47 - 6.29 μM) [2] | Identified via virtual screening; demonstrate direct VEGFR2 kinase inhibition [2]. |
| Sialyllactose (3SL, 6SL) [3] | Suppressed VEGFR-2 phosphorylation in cells; inhibited angiogenesis in vivo [3] | Natural sugar; inhibits VEGF binding to extracellular domain (IgD2 & IgD3) [3]. |
Since a specific protocol for VEGFR-2-IN-24 is unavailable, the established workflow for characterizing any new VEGFR-2 inhibitor typically involves the following stages, from initial biochemical screening to in vivo validation. The diagram below outlines this multi-step process.
I hope this structured overview of general principles and protocols is helpful for your work. If you have any additional information about this compound, such as its chemical structure or a related publication, I may be able to perform a more targeted search.
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a primary mediator of VEGF-induced signaling, which promotes endothelial cell proliferation, survival, migration, and tumor angiogenesis [1]. Inhibiting VEGFR-2 is a validated strategy in anticancer drug development.
Small molecule VEGFR-2 inhibitors are often classified based on their binding mode to the kinase domain [2]:
Although specific data on VEGFR-2-IN-24 is unavailable, the table below summarizes the half-maximal inhibitory concentration (IC₅₀) values and structural features of other potent VEGFR-2 inhibitors reported in recent literature. This can provide a benchmark for expected potency.
Table 1: Potent Heterocycle-Based VEGFR-2 Inhibitors and Key Structural Features
| Compound Core / Description | Potency (IC₅₀) | Key Structural Features for VEGFR-2 Inhibition |
|---|
| Triazolyl-quinazoline (Difluorophenyl analog) [3] | 7.0 nM | - 4-Anilinoquinazoline scaffold
The following are generalized protocols for key experiments used to evaluate the activity and effects of VEGFR-2 inhibitors.
This cell-based assay measures a compound's ability to inhibit ligand-induced VEGFR-2 phosphorylation [4].
This protocol assesses the antitumor activity and optimal treatment duration of a VEGFR-2 inhibitor in a mouse model, based on standard methodologies [5] [6].
The diagram below illustrates the VEGFR-2 signaling pathway and the mechanism of action for typical inhibitors.
The following flowchart outlines a typical integrated workflow for evaluating a novel VEGFR-2 inhibitor from in vitro testing to in vivo validation.
Determining the optimal treatment duration for a VEGFR-2 inhibitor involves balancing efficacy and safety, and depends on several factors:
To proceed with your investigation of this compound, I suggest the following steps:
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a member of the receptor tyrosine kinase (RTK) superfamily and serves as the primary regulator of angiogenesis, the process by which new blood vessels form from pre-existing ones. As a transmembrane protein, VEGFR-2 consists of an extracellular domain containing seven immunoglobulin-like domains, a transmembrane domain, and an intracellular domain with tyrosine kinase activity. The activation of VEGFR-2 occurs when VEGF ligands bind to its extracellular domain, leading to receptor dimerization, transphosphorylation, and initiation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. In pathological conditions, particularly cancer, VEGFR-2 is frequently overexpressed and contributes to tumor angiogenesis, enabling cancer cells to secure necessary oxygen and nutrients for growth and metastasis. This makes VEGFR-2 an attractive pharmaceutical target for anti-angiogenic cancer therapy.
The development of VEGFR-2 inhibitors has emerged as a promising strategy in anticancer drug discovery, with several agents already approved for clinical use including sorafenib, sunitinib, pazopanib, and cabozantinib. However, these drugs are often associated with significant limitations including side effects such as diarrhea, hypertension, hand-foot syndrome, and the development of drug resistance. These challenges have created an urgent need for novel VEGFR-2 inhibitors with improved efficacy and safety profiles. Molecular docking studies represent a powerful computational approach for identifying and optimizing potential VEGFR-2 inhibitors by predicting the binding interactions between small molecules and the target receptor, thereby facilitating rational drug design and reducing the time and cost associated with experimental screening methods.
Structure-based drug design (SBDD) comprises a suite of computational methodologies that leverage the three-dimensional structural information of a biological target to discover and optimize therapeutic agents. For VEGFR-2, several SBDD approaches have been successfully employed, including molecular docking, structure-based pharmacophore modeling, and molecular dynamics simulations. Molecular docking serves as the cornerstone technique, predicting the preferred orientation of a small molecule (ligand) when bound to its target receptor, enabling the estimation of binding affinity and analysis of intermolecular interactions. This approach allows researchers to virtually screen large compound libraries and prioritize candidates for experimental validation, significantly accelerating the hit identification and lead optimization phases of drug discovery.
Complementary computational methods enhance the effectiveness of molecular docking in VEGFR-2 inhibitor discovery. Structure-based pharmacophore modeling identifies essential interaction features between inhibitors and the VEGFR-2 binding pocket, providing a template for virtual screening when combined with molecular docking. Quantitative structure-activity relationship (QSAR) analysis, particularly when integrated with machine learning algorithms, builds predictive models of VEGFR-2 inhibitory activity based on molecular descriptors, with demonstrated accuracy rates exceeding 80% for test sets. Molecular dynamics simulations further assess the stability of ligand-receptor complexes over time, providing insights into binding mechanics and conformational changes that occur upon ligand binding. The integration of these approaches creates a powerful virtual screening pipeline for identifying novel VEGFR-2 inhibitors with potential therapeutic value.
VEGFR-2 inhibitors can be classified into different types based on their binding modes and the conformational state of the receptor they target:
Type I inhibitors: These compounds bind to the active DFG-in conformation of VEGFR-2 and typically compete with ATP for the hinge region binding site. Examples include sunitinib and brivanib alaninate. They primarily interact with the hydrophobic cavity through their heterocyclic cores.
Type II inhibitors: These inhibitors target the inactive DFG-out conformation of VEGFR-2, occupying both the ATP-binding site and an adjacent hydrophobic allosteric pocket. Examples include sorafenib, tivozanib, and cabozantinib. They often demonstrate higher selectivity and slower dissociation rates compared to type I inhibitors.
Novel type I/II inhibitors: Emerging classes such as lenvatinib, fruquintinib, and axitinib incorporate additional chemical fragments that enable interactions with specific residues like Asp1046 and Glu885 while maintaining the core binding characteristics of type I or II inhibitors.
TABLE: Classification of VEGFR-2 Inhibitors Based on Binding Mode
| Type | DFG Conformation | Binding Sites | Key Interactions | Representative Inhibitors |
|---|---|---|---|---|
| Type I | DFG-in | ATP-binding site | Hinge region hydrophobic interactions | Sunitinib, Brivanib alaninate |
| Type II | DFG-out | ATP site + allosteric pocket | Gate area, hydrophobic back pocket | Sorafenib, Tivozanib, Cabozantinib |
| Novel Type I | DFG-in | Extended ATP site | Asp1046, Glu885 | Lenvatinib, Fruquintinib, Axitinib |
| Novel Type II | DFG-out | Extended allosteric | Hydrophobic cavity II | Ponatinib |
The selection of an appropriate VEGFR-2 crystal structure is critical for successful docking studies, as the binding mode of inhibitors varies significantly depending on the DFG conformation and the presence of specific residues in the active site. A systematic evaluation of 36 VEGFR-2 kinase domain structures available in the Protein Data Bank revealed that structure 4ASE (resolution: 1.95 Å) demonstrates optimal performance for docking-based virtual screening of type II inhibitors, based on comprehensive validation metrics including enrichment factors and binding mode reproduction.
Protein Preparation Workflow:
For studies targeting type II inhibitors specifically, ensure the VEGFR-2 structure is in the DFG-out conformation, characterized by the orientation of Phe1047 side chain occupying the ATP-binding cleft, which creates the characteristic hydrophobic allosteric pocket. This conformation can be verified through visual inspection or consultation of the KLIFS database.
Proper ligand preparation ensures accurate representation of molecular geometry and physicochemical properties, which is essential for reliable docking results. Ligands can include known VEGFR-2 inhibitors for validation studies, compound libraries for virtual screening, or newly designed molecules for binding prediction.
Ligand Preparation Protocol:
For virtual screening applications, compound libraries should be filtered based on drug-likeness criteria such as Lipinski's Rule of Five and Veber's rules to prioritize compounds with favorable pharmacokinetic properties. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction can be incorporated to eliminate compounds with undesirable characteristics early in the screening process.
The accurate definition of the binding site is fundamental for precise docking calculations. For VEGFR-2, the binding site encompasses the ATP-binding region and, for type II inhibitors, extends to the adjacent allosteric hydrophobic pocket created by the DFG-out conformation.
Grid Generation Protocol:
Docking Parameters:
TABLE: Optimal Docking Parameters for VEGFR-2 Studies
| Parameter | Standard Precision (SP) Screening | Extra Precision (XP) Refinement | Recommended Software |
|---|---|---|---|
| Grid Box Size | 20 Å × 20 Å × 20 Å | 20 Å × 20 Å × 20 Å | AutoDock Vina, Glide |
| Exhaustiveness | 100 | 100 | AutoDock Vina |
| Pose Number | 9-10 per ligand | 5-10 per ligand | AutoDock Vina, Glide |
| Force Field | OPLS2005 | OPLS2005 | Glide (Schrödinger) |
| Scoring Function | Standard Precision | Extra Precision | Glide (Schrödinger) |
| Key Interactions | Lys868, Glu885, Cys919 | Asp1046, Phe1047, Gate area | All docking software |
Before proceeding with virtual screening or novel compound docking, it is essential to validate the docking protocol using compounds with known binding modes and activities. This ensures the computational method can accurately reproduce experimental observations.
Validation Protocol:
For additional validation, pharmacophore modeling can be employed alongside docking. Develop a structure-based pharmacophore model based on key interactions observed in VEGFR-2-inhibitor complexes, including hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. Validate the model using a test set of known actives and decoys, with acceptable models demonstrating AUC values >0.7 and EF values >2.
Comprehensive analysis of docking poses should focus on identifying key intermolecular interactions that contribute to binding affinity and selectivity. For VEGFR-2 inhibitors, several critical interactions have been established as crucial for effective binding:
Interaction Analysis Protocol:
While molecular docking provides static binding poses, additional validation through molecular dynamics (MD) simulations offers insights into the stability and dynamics of ligand-receptor complexes under more physiologically relevant conditions.
MD Simulation Protocol:
For quantitative assessment of binding affinity, MM-PBSA/GBSA calculations can be performed using frames extracted from stable portions of the MD trajectory. These methods combine molecular mechanics energies with continuum solvation models to estimate binding free energies, with lower (more negative) values indicating stronger binding. Validation studies have shown correlation between computed binding free energies and experimental inhibitory activities (IC50 values).
The following diagram illustrates the comprehensive workflow for VEGFR-2 molecular docking studies, integrating the protocols described in previous sections:
VEGFR-2 Molecular Docking Workflow
Common Issues and Solutions:
Quality Control Metrics:
Molecular docking studies represent a powerful and efficient approach for identifying and optimizing VEGFR-2 inhibitors, significantly reducing the time and resources required for early drug discovery. The protocols outlined in this document provide a comprehensive framework for conducting rigorous VEGFR-2 docking studies, from system preparation through validation and analysis. By adhering to these standardized methodologies and quality control measures, researchers can enhance the reliability and reproducibility of their computational findings, facilitating the discovery of novel anti-angiogenic agents with potential therapeutic applications in cancer and other angiogenesis-dependent diseases.
The integration of molecular docking with complementary computational approaches such as pharmacophore modeling, QSAR analysis, and molecular dynamics simulations creates a robust pipeline for VEGFR-2 inhibitor discovery. Furthermore, the experimental validation of computational predictions remains essential for translating virtual hits into biologically active compounds, ultimately contributing to the development of improved therapeutic options for cancer patients.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a receptor tyrosine kinase (RTK) that serves as the primary mediator of angiogenesis—the formation of new blood vessels. Its signaling pathway is critical for endothelial cell proliferation, migration, and survival [1] [2]. While this process is essential in normal physiology, the dysfunctional VEGF-VEGFR2 signal axis is a hallmark of numerous diseases, especially solid tumors and ocular neovascular diseases [3] [1]. In the tumor microenvironment, VEGFR2 is often overexpressed, and its activation promotes tumor angiogenesis, providing oxygen and nutrients that enable cancer growth and metastasis [2]. Consequently, the development of VEGFR2 inhibitors represents a validated and successful strategy in oncotherapy and the treatment of fundus neovascularization diseases [3] [1].
The following diagram illustrates the core VEGFR2 signaling pathway and the points of inhibition by different types of inhibitors.
VEGFR2 is a transmembrane protein composed of an extracellular domain with seven immunoglobulin-like folds for ligand binding, a single transmembrane helix, and an intracellular tyrosine kinase domain [3]. Upon binding its primary ligand, VEGF-A, VEGFR2 undergoes dimerization and autophosphorylation at key tyrosine residues (including Y951, Y1054, Y1059, Y1175, and Y1214) [2]. This activation triggers major downstream pro-angiogenic signaling cascades:
VEGFR2 inhibitors are broadly classified based on their mode of action and binding site on the kinase. The table below summarizes the main types.
Table 1: Classification of Small-Molecule VEGFR2 Inhibitors
| Type | Binding Mode | Key Characteristics | Example Inhibitors |
|---|---|---|---|
| Type I | Competitive inhibition of the ATP-binding site in the active "DFG-in" conformation. | Binds to the active kinase state; forms hydrogen bonds with the hinge region residue Cys919 [3]. | Sunitinib, Pazopanib, Axitinib [3] |
| Type II | Binds to the inactive "DFG-out" conformation, occupying a hydrophobic back pocket adjacent to the ATP site. | Often has improved selectivity due to interaction with less conserved allosteric pocket [3]. | Sorafenib, Cabozantinib, Lenvatinib [3] |
| Type III | Covalent, irreversible binding to specific cysteine residues in the kinase domain. | Provides sustained target inhibition but requires careful design to avoid off-target effects [3]. | Vatalanib [3] |
A key challenge with selective VEGFR2 inhibitors is the emergence of resistance, often through the activation of alternative pro-angiogenic pathways [3]. To overcome this, the development of dual-target inhibitors has become a prominent strategy. These single chemical entities can block multiple cancer pathways simultaneously, offering broader efficacy, favorable pharmacokinetics, and reduced potential for drug resistance compared to single-target agents or combination therapies [5] [3] [2]. Promising dual-target combinations include:
This section outlines standard methodologies used to assess the activity and efficacy of VEGFR2 inhibitors in vitro and in vivo.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the VEGFR2 kinase domain. Principle: A purified VEGFR2 kinase enzyme is incubated with the test compound, ATP, and a substrate. Kinase activity is measured by quantifying phosphorylated substrate. Procedure:
Objective: To evaluate the anti-proliferative effect of the inhibitor on VEGF-dependent endothelial cells. Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are stimulated with VEGF and treated with the inhibitor. Cell viability is measured using a colorimetric or fluorometric assay. Procedure:
Objective: To model neovascular age-related macular degeneration (nvAMD) and test the efficacy of VEGFR2 inhibitors in reducing pathological angiogenesis. Principle: Laser photocoagulation is used to rupture Bruch's membrane in mouse eyes, inducing the growth of new blood vessels from the choroid, which is quantified. Procedure:
The following table summarizes experimental data for selected VEGFR2 and dual-target inhibitors from recent literature, providing a benchmark for comparison.
Table 2: Experimental Data for Representative VEGFR2 Inhibitors
| Compound / Code | Target(s) | VEGFR2 IC₅₀ (µM) | Cellular Activity (GI₅₀ / IC₅₀) | Key Findings | Citation |
|---|---|---|---|---|---|
| Sorafenib (Control) | VEGFR-2, BRAF, others | 0.081 | N/A | Approved multi-kinase inhibitor; used as a reference standard. | [6] |
| Compound 4c (Chalcone) | VEGFR-2, BRAF | 0.144 | BRAFWT IC₅₀: 0.201 µM BRAFV600E IC₅₀: 0.101 µM | Induced G1 cell cycle arrest and apoptosis in melanoma cells. | [6] | | Compound 6i (Chalcone) | VEGFR-2 | 0.072 | N/A | Showed more potent VEGFR-2 inhibition than sorafenib in the enzymatic assay. | [6] | | Apatinib | VEGFR-2 (Selective) | N/A | N/A | Reduced VEGFA and αSMA levels in a CNV mouse model; inhibited STAT3 phosphorylation. | [4] | | Cabozantinib | VEGFR-2, c-Met | N/A | N/A | First FDA-approved c-Met/VEGFR-2 dual-target inhibitor for metastatic medullary thyroid cancer. | [5] |
Inhibition of VEGFR2 signaling remains a cornerstone of anti-angiogenic therapy for cancer and ocular diseases. The ongoing development of dual-target inhibitors represents a sophisticated strategy to enhance efficacy and combat resistance [5] [2]. Future research should focus on identifying optimal target combinations, improving the selectivity of inhibitors to minimize off-target toxicities (such as proteinuria and hypertension [7] [3]), and exploring novel chemical scaffolds. The integration of computational methods—such as pharmacophore modeling, molecular docking, and molecular dynamics simulations—in the drug discovery pipeline, as demonstrated in recent studies [5], will continue to accelerate the identification and optimization of next-generation VEGFR2 inhibitors.
Understanding the biological context of VEGFR-2 is crucial for developing and troubleshooting assays for its inhibitors. The diagram below illustrates the receptor's activation and signaling pathway.
Since specific data on this compound is unavailable, here are established experimental workflows you can adapt to evaluate its stability.
1. Protocol for Assessing Solution Stability via HPLC/MS This method directly measures the chemical integrity of the compound in solution.
2. Protocol for Assessing Functional Stability via Biochemical Activity This method evaluates whether the compound retains its ability to inhibit VEGFR-2 after storage.
Based on general principles of small molecule inhibitor handling, here are potential issues and solutions that could be included in your support center.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Loss of inhibitory potency | Compound degradation in solution (hydrolysis, oxidation). | Prepare fresh stock solutions frequently. Use anhydrous DMSO. Re-test IC₅₀ after storage [3]. |
| Precipitation in assay buffer | Low aqueous solubility. | Optimize DMSO concentration (keep ≤0.1-1%). Use co-solvents (e.g., cyclodextrins). Sonicate before use. |
| High background or variable results | Instability of assay components (e.g., ATP, enzyme). | Ensure all assay components are fresh. Include proper controls (no compound, no enzyme). |
| Irreproducible data between assays | Inconsistent storage or handling of the compound. | Standardize protocols: single-use aliquots, strict temperature control, and protection from light. |
Frequently Asked Questions
Q: What is the recommended storage condition for this compound?
Q: How long is a stock solution of this compound in DMSO stable?
Q: The compound is not dissolving in my assay buffer. What should I do?
While data on this compound is absent, the table below summarizes stability-related information for other VEGFR-2 inhibitors from the literature, which can serve as a useful reference.
| Compound / Agent | Context of Stability Information | Key Finding / Method |
|---|---|---|
| Simvastatin | Disrupts lipid rafts, leading to VEGFR-2 destabilization [4]. | Increased lysosomal degradation of VEGFR-2; reduced receptor half-life. |
| Affibody Molecule (Z_{VEGFR2}) | Protein-based VEGFR-2 binder engineered for stability [5]. | Achieved a 15°C increase in melting temperature (T_m) via directed evolution; CD spectroscopy used for assessment. |
| Thiadiazole-based compound 7 | Newly synthesized small molecule inhibitor [3]. | Potent VEGFR-2 inhibitor; stability inferred from consistent IC₅₀ in bioassays and computational (DFT) predictions of high chemical stability. |
While the search results do not contain a dedicated datasheet for a compound named "this compound," a highly relevant candidate identified in a recent (2025) study is the nicotinamide–thiadiazol hybrid designated as compound 7a [1]. Its characteristics are summarized below:
| Property | Description/Value |
|---|---|
| Primary Target | VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) [1] |
| Reported IC₅₀ (VEGFR-2) | 0.095 ± 0.05 μM (in vitro assay) [1] |
| Anticancer Activity (IC₅₀) | 4.64 ± 0.3 μM (MDA-MB-231), 7.09 ± 0.5 μM (MCF-7) [1] |
| Key Mechanism | Induces apoptosis, activates caspase-3 (8.2-fold), causes S-phase cell cycle arrest [1] |
| Computational Profile | Stable binding in VEGFR-2 active site in 200 ns MD simulations, favorable MM-GBSA scores [1] |
| Predicted ADMET | Good absorption, high plasma protein binding, non-inhibitor of CYP2D6, non-mutagenic, non-carcinogenic [1] |
Primary Target: The compound is designed as a potent and selective inhibitor of VEGFR-2 kinase activity. Its binding mode and strong inhibitory activity (IC₅₀ = 0.095 μM) have been confirmed through both biochemical and cellular assays, as well as computational docking and molecular dynamics simulations [1].
Off-Target Concerns: Although the compound was designed for VEGFR-2 specificity, the main off-target risks for kinase inhibitors generally lie within the broader kinome, which includes other structurally similar receptor tyrosine kinases (RTKs). A prominent concern for anti-angiogenic therapy is the potential to inhibit c-Met (Mesenchymal-epithelial transition factor), as it shares functional and sometimes structural parallels with VEGFR-2 signaling in cancer [2]. The specific off-target profile of compound 7a against other kinases should be experimentally verified.
Here are two key methodologies you can employ:
1. Protocol: In Vitro Kinase Selectivity Profiling This is the most direct method to assess off-target activity across a panel of kinases.
2. Protocol: Cellular Profiling via Downstream Signaling Analysis This protocol assesses the functional consequences of potential off-target inhibition in a cellular context.
The following diagram illustrates the logical workflow for a comprehensive off-target investigation:
Computational methods are invaluable for predicting interactions and guiding molecular design to improve selectivity.
1. Protocol: Predictive Screening with Pharmacophore Models
2. Protocol: Molecular Docking and Dynamics for Selectivity Analysis
7a [1] [2].The diagram below maps out this integrated computational strategy:
I hope this structured technical guide provides a solid foundation for your research support center.
The table below summarizes the available data for VEGFR-2-IN-24 to serve as a reference point for your assays.
| Parameter | Value / Description | Experimental Context |
|---|---|---|
| IC50 (VEGFR-2 Kinase) | 0.22 µM | In vitro kinase inhibition assay [1]. |
| Cytotoxicity (IC50) | 7.10 - 11.19 µM | 72-hour MTT assay in human cancer cell lines (MCF-7, HCT-116, HepG2) [1]. |
| Molecular Formula | C28H23N3O6S | - [1] |
| CAS Number | 2455414-26-1 | - [1] |
Q1: What is the significance of the gap between my compound's VEGFR-2 IC50 and its cellular cytotoxicity IC50? This is a common observation and can be influenced by several factors:
Q2: How can I assess the potential for off-target hypertension in vivo? Hypertension is a known side effect of VEGFR-2 inhibitors due to reduced nitric oxide production. A key translational metric has been established [5]:
Q3: What are common strategies to improve the potency and selectivity of a VEGFR-2 inhibitor?
Issue 1: Low Potency in Cellular Assays Despite Strong In Vitro Kinase Inhibition
Issue 2: Inconsistent Results in Kinase Inhibition Assays
Issue 3: Poor Solubility in Aqueous Buffers
For reliable and reproducible data, follow these core methodologies.
1. In Vitro VEGFR-2 Kinase Inhibition Assay This protocol is adapted from common practices for determining IC50 values [5].
2. Antiproliferative/Cytotoxicity Assay (MTT)
The following diagram illustrates the core VEGFR-2 signaling pathway and the mechanism of action for small-molecule inhibitors like this compound.
The tables below summarize the primary resistance mechanisms that can develop during anti-angiogenic therapy, which are crucial for troubleshooting experimental outcomes.
Table 1: Key Resistance Mechanisms and Compensatory Pathways
| Mechanism Category | Specific Pathway/Alteration | Experimental/Troubleshooting Notes |
|---|---|---|
| Alternative Pro-angiogenic Pathway Activation | Upregulation of FGF2 (bFGF) and PDGF [1]. | Correlates with disease progression; combined inhibition may be required [1]. |
| Upregulation of VEGF-C and VEGF-D [1]. | These ligands can activate VEGFR-3 and VEGFR-2, sustaining angiogenesis [1]. | |
| Activation of the Dll4/Notch signaling pathway [1]. | A negative feedback mechanism that is upregulated by VEGF-A inhibition [1]. | |
| Receptor and Signaling Alterations | Downregulation of VEGFR-2 on endothelial cells [2]. | Cells exhibit decreased signal response to VEGF and loss of vascular endothelial markers [2]. |
| Upregulation of PlGF, VEGFB, VEGFC, VEGFD [1]. | These ligands can sustain VEGFR signaling despite anti-VEGFA therapy [1]. | |
| Non-Endothelial Cell Mechanisms | Recruitment of pro-angiogenic inflammatory cells [1]. | Contributes to a pro-angiogenic milieu independent of the VEGF-axis. |
| VEGFR2 expression on tumor cells (e.g., gastric cancer) [3]. | Promotes tumorigenesis and metastasis in a pro-angiogenic-independent way [3]. |
Table 2: Experimental Methods for Investigating Resistance
| Method | Application in Resistance Studies | Key Findings from Literature |
|---|---|---|
| Ultrasound Molecular Imaging (USMI) | Non-invasive monitoring of VEGFR-2 expression levels in tumors during treatment [4]. | Can detect functional changes in VEGFR-2 levels as early as 1 week post-treatment, preceding tumor volume changes [4]. |
| Gene Expression Profiling (Microarray, RT-PCR) | Identify up- or down-regulated genes in resistant cell clones or tumor tissues [3] [2]. | Resistant clones showed downregulation of VEGFR2 and vascular markers (PECAM1/CD31), and upregulation of other angiogenic ligands [2]. |
| Immunohistochemistry (IHC) | Detect protein expression and localization of VEGFR-2 and related markers (e.g., VTN, CD31) in tumor samples [3]. | High VEGFR-2 and VTN in gastric cancer tissues are poor prognostic factors and part of a pro-tumorigenic axis [3]. |
| In vitro Resistance Model Development | Generate resistant human umbilical vein endothelial cell (HUVEC) clones via prolonged VEGFR-2 TKI exposure [2]. | Resistant clones exhibited a 10-fold higher IC50, reduced VEGFR2 phosphorylation, and weakened response to VEGF stimulation [2]. |
Here are detailed methodologies for two critical experiments cited in the literature, which can be adapted for investigating VEGFR-2-IN-24.
1. Protocol: Generating VEGFR-2 TKI Resistant HUVEC Clones This method is based on a study that developed resistance to the inhibitor Ki8751 [2].
2. Protocol: Ultrasound Molecular Imaging (USMI) to Monitor VEGFR-2 Expression This method is adapted from a study monitoring response to Sunitinib in renal cell carcinoma models [4].
The following diagrams illustrate the complex interplay of resistance mechanisms and the application of a key diagnostic technique.
Resistance Mechanisms to VEGFR-2 Inhibition: This map categorizes the key pathways tumors use to evade therapy, informing targeted troubleshooting strategies.
Ultrasound Molecular Imaging Workflow: This technique allows for the non-invasive, serial monitoring of VEGFR-2 expression levels in vivo, serving as an early functional biomarker for treatment response or resistance.
The table below summarizes the most frequently reported adverse effects of VEGFR-2 inhibitors and their standard clinical management strategies [1] [2].
| Adverse Effect | Clinical Presentation | Management Strategies |
|---|---|---|
| Hypertension | Elevated blood pressure; common with ramucirumab [2]. | Regular monitoring; antihypertensive therapy (ACE inhibitors, ARBs); dose modification for severe cases [2]. |
| Skin Toxicity | Hand-foot skin reaction (HFSR), rash, dry skin [1]. | Prophylactic moisturizing; urea-based creams; avoid friction/trauma; dose reduction/interruption [1]. |
| GI Reactions | Diarrhea, nausea, vomiting, abdominal pain [1] [2]. | Antiemetics; antidiarrheal agents (loperamide); ensure hydration; dietary adjustments [1]. |
| Hepatic Impairment | Elevated liver enzymes (AST, ALT), liver dysfunction [1]. | Regular liver function tests (LFTs); dose interruption or discontinuation based on severity [1]. |
| Proteinuria | Protein in urine, a concern with ramucirumab [2]. | Regular urinalysis; monitor for nephrotic syndrome; dose interruption for significant proteinuria [2]. |
| Fatigue | Generalized weakness, fatigue [2]. | Rule out other causes (anemia, hypothyroidism); manage with energy conservation; consider dose adjustment [2]. |
For researchers, the following in vitro and in vivo methodologies are used to evaluate the toxicity and efficacy of new VEGFR-2 inhibitors before clinical trials.
Early-stage drug development uses in silico tools to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), helping to flag potential issues before synthesis [4].
The diagram below outlines the logical workflow for evaluating a new VEGFR-2 inhibitor from initial design to toxicity assessment.
What are the most critical parameters to monitor during in vivo toxicity studies? Monitor body weight, food/water consumption, clinical signs, hematology, clinical chemistry (liver enzymes, renal function), and perform full histopathology on major organs (liver, kidneys, heart, skin) at study termination [3] [2].
How can we manage skin toxicity in preclinical models? While animal-specific creams are not used, the primary management in studies is through dose modification (reduction or temporary interruption) to allow for recovery, which helps establish a maximum tolerated dose (MTD) [1].
Our novel inhibitor shows strong in vitro potency but high predicted hepatotoxicity. What are the next steps?
The most effective strategy is to rationally design compounds that make optimal interactions with the unique features of the VEGFR-2 ATP-binding pocket. The general pharmacophore model for a selective VEGFR-2 inhibitor includes several key components [1] [2]:
The diagram below illustrates this pharmacophore model and its interaction with the VEGFR-2 binding pocket.
After designing and synthesizing your compound, you must experimentally profile its activity and selectivity. The following workflow outlines the key experiments, from initial screening to in-depth mechanistic studies [3] [4] [1].
The table below details the methodologies and purpose of each key experiment.
| Experiment | Key Methodology | Purpose & Selectivity Insight |
|---|---|---|
| In Vitro VEGFR-2 Kinase Assay [3] [4] | ELISA-based or FRET-based assay measuring VEGFR-2 phosphorylation inhibition. | Confirm direct target engagement and determine biochemical potency (IC₅₀). |
| Broad Kinase Profiling [4] | Screen against a large panel of human kinases (e.g., 270+ kinases) at a single concentration. | Identify off-target inhibition. High selectivity is indicated when the compound only potently inhibits VEGFR-2. |
| Cellular Cytotoxicity & Selectivity [3] | MTT/SRB assay on cancer vs. normal cell lines (e.g., WI-38). Calculate Selectivity Index (SI) = IC₅₀(normal) / IC₅₀(cancer). | Determine if VEGFR-2 inhibition translates to selective cell death. SI > 3 is considered promising [3]. |
| Mechanistic Studies [3] [1] | Flow cytometry for apoptosis (Annexin V/PI) and cell cycle analysis. ELISA for caspase-3, Bcl-2, Bax. | Confirm that cell death occurs via the expected apoptotic pathway, reinforcing on-target mechanism. |
| In Silico Validation [3] [1] [5] | Molecular docking, 200 ns Molecular Dynamics (MD) simulations, MM/GBSA binding free energy calculations. | Validate stable binding mode with VEGFR-2 and lack of stable interactions with off-target kinases. |
Here are common challenges and potential solutions based on published research:
| Problem | Potential Root Cause | Troubleshooting Steps & Solutions |
|---|---|---|
| High inhibition of non-target kinases (e.g., c-Kit, PDGFR) [2] | The hydrophobic tail is not optimized for VEGFR-2's unique allosteric pocket, leading to promiscuity. | Modify the hydrophobic tail: Explore bulky, rigid substituents that fit VEGFR-2's specific hydrophobic region but are sterically hindered in other kinases. |
| Good in vitro potency but low cellular selectivity (low SI) [3] | Off-target toxicity or poor cellular permeability. | Calculate the Selectivity Index (SI): Use a normal cell line for comparison. Optimize the central linker: A 1-phenylethylidene or 2,3-dihydro-1,3,4-thiadiazole linker has shown good results [3] [1]. |
| Unstable binding in simulations | The compound's binding mode is not optimal, leading to potential dissociation or interaction with other kinases. | Perform MD Simulations: A 200 ns simulation can confirm binding stability. Use MM/GBSA to calculate binding free energy; more negative values indicate stronger, more stable binding [3] [1]. |
| Lack of correlation between VEGFR-2 inhibition and anti-angiogenic effect | Inhibition of other pro-angiogenic pathways (e.g., c-Met) compensates for VEGFR-2 blockade [5]. | Consider a dual-target strategy: For therapeutic reasons, you may intentionally design a VEGFR-2/c-Met dual inhibitor to overcome resistance [5]. |
The table below summarizes the key published in vitro data for this compound, which serves as a baseline for your experiments [1].
| Property | Value / Description | Experimental Context |
|---|---|---|
| CAS Number | 2455414-26-1 | -- |
| Molecular Formula | C28H23N3O6S | -- |
| Molecular Weight | 529.56 g/mol | -- |
| VEGFR-2 Inhibition (IC₅₀) | 0.22 µM | Enzyme inhibition assay (incubation: 5 min) [1]. |
| Cytotoxicity (IC₅₀) | 7.10 µM (MCF-7) 11.19 µM (HepG2) 8.99 µM (HCT-116) | Cell viability assessed via MTT assay after 72-hour incubation [1]. |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for profiling this compound.
This protocol is used to determine the compound's IC₅₀ value against the VEGFR-2 kinase [1] [2].
This protocol is standard for assessing the compound's cytotoxicity and anti-proliferative activity in cancer cell lines [1].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low potency in cellular assays despite high enzyme inhibition. | Poor cellular permeability or efflux by transporter proteins. | Use a prodrug strategy; modify structure to reduce polarity while maintaining activity [3]. |
| High cytotoxicity in normal cell lines. | Lack of selectivity (off-target effects). | Test against a panel of kinases; use computational docking to refine structure for VEGFR-2 specificity [4] [2]. |
| Poor solubility in aqueous buffers. | High hydrophobicity of the compound. | Use co-solvents like DMSO; consider formulating with cyclodextrins or nanoparticles for in vivo studies [5]. |
| Inconsistent IC₅₀ values between assay runs. | Compound instability in buffer or DMSO; inaccurate serial dilution. | Prepare fresh DMSO stock solutions; use DMSO-resistant labware; standardize dilution protocol across experiments. |
To help you plan and visualize your research, here are two diagrams that map out the core experimental workflow and the primary biological pathway this compound targets.
The diagram below illustrates the VEGFR-2 signaling pathway that this compound is designed to inhibit, and its downstream consequences on cancer cells [6].
The table below summarizes the in vitro efficacy data for Sorafenib and several other investigational VEGFR-2 inhibitors, highlighting key potency metrics [1] [2].
| Compound Name | VEGFR-2 Inhibition IC₅₀ | Anti-Proliferative Activity (Cell Line, IC₅₀) | Key Characteristics |
|---|---|---|---|
| Sorafenib (Reference) | 53.65 nM [2] | 5.28 µM (HepG-2) [2], 7.28 µM (HCT-116) [2] | FDA-approved multi-kinase inhibitor; well-established safety and efficacy profile [3]. |
| Compound 20b (Thiadiazole) | 0.024 µM (24 nM) [1] | 0.05 µM (MCF-7), 0.14 µM (HepG-2) [1] | Superior enzymatic inhibition; induces apoptosis & cell cycle arrest [1]. |
| Compound 6 (Nicotinamide) | 60.83 nM [2] | 7.80 µM (HepG-2), 9.30 µM (HCT-116) [2] | Designed for improved water solubility; arrests cell cycle and induces apoptosis [2]. |
| Compound Z-3 (AI-Discovered) | 0.88 µM [4] | 4.23 µM (A549) [4] | Identified via a novel fingerprint-enhanced graph attention convolutional network (FnGATGCN) [4]. |
To ensure the reproducibility of the data presented, here are the methodologies commonly employed in the cited studies.
The following diagram illustrates the central role of VEGFR-2 in driving cancer progression and how targeted inhibitors work.
The data suggests that while Sorafenib remains a clinically validated option, newer investigational compounds show promising enhancements in potency and selectivity.
Apatinib (also known as Rivoceranib) is an orally bioavailable, small-molecule tyrosine kinase inhibitor that selectively targets and inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) [1] [2]. It is primarily thought to inhibit angiogenesis in cancer cells by blocking VEGF-mediated endothelial cell migration and proliferation [1].
The table below summarizes its key characteristics:
| Feature | Description |
|---|---|
| Primary Target | VEGFR-2 (KDR), a major signal transducer for angiogenesis [1] [3] [2]. |
| Additional Targets | Mildly inhibits c-Kit and c-SRC tyrosine kinases [1]. |
| Main Mechanism | Blocks VEGF/VEGFR2 signaling pathway, suppressing angiogenesis and tumor growth [2] [4] [5]. |
| Key Pathways Inhibited | VEGFR2/RAF/MEK/ERK; PI3K/AKT [4] [5]. |
| Approved Use (China) | Treatment of advanced metastatic gastric carcinoma [1]. |
| Investigational Uses | Various solid tumors, including metastatic breast cancer, hepatocellular carcinoma (HCC), nasopharyngeal carcinoma (NPC), and non-small cell lung cancer (NSCLC) [1] [6] [7]. |
Research studies have detailed how Apatinib exerts its anti-tumor effects at a cellular level. The following diagram outlines the key signaling pathways inhibited by Apatinib and the consequent cellular effects, based on experimental evidence.
Apatinib's Core Mechanism and Cellular Effects. This diagram synthesizes findings from multiple experimental studies [4] [5].
The effects shown in the diagram are supported by specific experimental data:
Apatinib has demonstrated activity across various cancer types in clinical and preclinical settings. The table below consolidates key efficacy data.
| Cancer Type | Study Model / Phase | Key Efficacy Findings |
|---|---|---|
| Nasopharyngeal Carcinoma (NPC) | Phase II Clinical Trial [8] | ORR: 31.37% (16/51 PR). mPFS: 9 months. mOS: 16 months. |
| Non-Small Cell Lung Cancer (NSCLC) | Pilot Clinical Trial (Combo with Gefitinib) [7] | Cohort A (500 mg): ORR 80.0%, mPFS 19.2 months. Cohort B (250 mg): ORR 83.3%, mPFS 13.4 months. |
| Colorectal Cancer (CRC) | Preclinical (in vitro & mouse xenograft) [6] | Showed antiproliferative, proapoptotic effects, induced G0/G1 arrest, blocked cell migration/invasion. Suppressed tumor growth in mouse models. |
| Neovascular Age-Related Macular Degeneration | Preclinical (in vitro & mouse model) [9] | Effectively reduced VEGFA and αSMA levels. Improved laser-induced subretinal hyper-reflective lesions. Mechanism linked to inhibition of VEGFR2/STAT3 phosphorylation. |
The lack of data on "VEGFR-2-IN-24" makes a direct comparison challenging. To proceed, you could:
| Assay Type | Key Measurement | Typical Methodology & Description |
|---|
| Kinase Activity Assay [1] [2] [3] | IC50 for VEGFR-2 enzyme | HotSpot Assay: Measures compound's ability to inhibit recombinant VEGFR-2 kinase activity using γ-33P-ATP. Phosphorylation of a substrate is quantified to determine inhibition. [1] | | Cellular Antiproliferation Assay [4] [2] [3] | IC50 in cancer cell lines | MTT Assay: Evaluates compound's effect on cell viability. The tetrazolium dye MTT is reduced to purple formazan by living cells; absorbance is measured to determine cytotoxic IC50. [4] | | Cellular Kinase Inhibition [2] | IC50 for cellular VEGFR-2 phosphorylation | Phospho-ELISA/Western Blot: Measures inhibition of VEGF-induced VEGFR-2 phosphorylation (e.g., at Tyr1175) in cells, confirming target engagement in a cellular context. [2] | | Anti-angiogenic Effect [1] [4] | Qualitative/Quantitative angiogenesis inhibition | Chorioallantoic Membrane (CAM) Assay: Tests the compound's ability to inhibit new blood vessel formation in a live model (e.g., fertilized chicken eggs). [1] [4] |
While data on VEGFR-2-IN-24 is missing, understanding the features of other potent inhibitors can provide a framework for its evaluation. The following diagram summarizes the critical functional elements of a VEGFR-2 inhibitor and how they interact with the receptor's ATP-binding site.
Furthermore, inhibitors are classified based on their binding mode to the kinase, which affects their selectivity and potency [1] [5].
Since the specific data for this compound is not publicly available, here are steps you can take to proceed:
Understanding VEGFR-2's structure is crucial for comparing inhibitor binding modes. VEGFR-2 is a transmembrane receptor tyrosine kinase with several key domains [1] [2]:
The ATP-binding pocket in the kinase domain is the primary target for most small-molecule inhibitors. This pocket features several strategically important regions [2]:
VEGFR-2 inhibitors are systematically classified into three main types based on their binding mode and conformation stabilization [2]:
| Inhibitor Type | Binding Conformation | Key Characteristics | Example Drugs |
|---|---|---|---|
| Type I | DFG-in | Bind active conformation; compete with ATP in hydrophobic pocket [2] | Sunitinib, Pazopanib, Axitinib [2] |
| Type II | DFG-out | Bind inactive conformation; extend into hydrophobic back pocket [2] | Sorafenib, Cabozantinib, Lenvatinib [2] |
| Type III | Covalent | Irreversibly bind to specific cysteine residues [2] | Vatalanib [2] |
The diagram below illustrates the VEGFR-2 signaling pathway and inhibitor mechanism of action:
When comparing VEGFR-2 inhibitors like VEGFR-2-IN-24, these established experimental approaches provide comprehensive binding and activity data:
The table below summarizes the fundamental differences between Type I and Type II VEGFR-2 inhibitors, which is central to rational drug design [1].
| Feature | Type I Inhibitors | Type II Inhibitors |
|---|---|---|
| Target Conformation | DFG-in (active) [2] [1] | DFG-out (inactive) [2] [1] |
| Binding Site | ATP-binding pocket only [1] | ATP-binding pocket + adjacent hydrophobic allosteric site (HYD-II) [3] [1] |
| Key Pharmacophoric Features | Flat heteroaromatic ring system to bind hinge region (e.g., with Cys919) [4] [1] | Heteroaromatic ring (hinge binder) + linker + H-bond donor/acceptor (e.g., urea/amide) + hydrophobic tail (allosteric binder) [4] [5] [1] |
| Competitiveness | ATP-competitive [1] | Indirect ATP-competitive [3] |
| Representative Drugs | Sunitinib, Pazopanib, Axitinib [1] | Sorafenib, Lenvatinib, Regorafenib [1] |
| Reported Advantages | - | Improved kinase selectivity, slower off-rates [4] [1] |
This classification is visually summarized in the following binding mode diagram:
To definitively classify an inhibitor and evaluate its performance, you need to employ the following key experimental methodologies.
This is the primary assay for directly measuring a compound's ability to inhibit the kinase activity of VEGFR-2.
This assay evaluates the functional consequence of VEGFR-2 inhibition on cancer cell growth.
This is crucial for definitively classifying an inhibitor as Type I or Type II.
The workflow for characterizing an inhibitor is outlined below:
The table below outlines the core data points you would need to compile a standard comparison guide for a multi-kinase inhibitor. This framework is built from established practices in the field [1] [2].
| Profiling Aspect | Description & Key Metrics | Common Experimental Methods |
|---|
| 1. Potency & Selectivity | Primary Data: IC₅₀ values for VEGFR2 and other key kinases (e.g., FAK, PDGFR, c-KIT) [1] [2]. Selectivity Index: Ratio of IC₅₀ against off-target kinases to the IC₅₀ for VEGFR2. | Biochemical Kinase Assays: Homogeneous Time-Resolved Fluorescence (HTRF) [3] or other cell-free systems using purified kinase domains [2]. | | 2. Cellular Activity | Data: IC₅₀ for inhibiting VEGFR2 phosphorylation (pVEGFR2) in cells; anti-proliferative IC₅₀ in cancer/endothelial cell lines [4] [5]. Migration/Invasion: Impact on cancer cell motility [4] [6]. | Western Blot (for pVEGFR2) [4] [6]. Cell Viability Assays (e.g., Cell Counting Kit-8) [6]. Migration Assays (e.g., Boyden chamber) [4]. | | 3. In Vivo Efficacy | Metrics: Maximum tumor growth inhibition (TGI%), effect on tumor weight, overall survival [4]. Pharmacodynamics: Reduction in microvessel density (CD31 staining) and Ki-67 (proliferation) in tumors [4]. | Xenograft Mouse Models (cell-line derived or PDX) [4]. Immunohistochemistry (IHC) [4] [6]. | | 4. ADMET Properties | Properties: Pharmacokinetics (Cmax, AUC, half-life), solubility, metabolic stability. | In vivo PK studies in rodents [3]. In vitro metabolic assays (e.g., liver microsomes). |
Here are detailed methodologies for key experiments, which are critical for ensuring data comparability across different inhibitors.
1. Biochemical Kinase Assay to Determine IC₅₀ [3]
2. Cellular Target Engagement (pVEGFR2 Inhibition) [4]
3. In Vivo Efficacy Study in Xenograft Models [4]
Since data for "this compound" is unavailable, the table below shows the kind of structured data you would compile, using information for well-known inhibitors as an example. Note that these values are from different experimental contexts and should be compared with caution.
| Inhibitor Name | VEGFR2 IC₅₀ (nM) | Key Other Targets (IC₅₀ in nM) | Cellular Anti-Proliferation IC₅₀ (μM) | In Vivo Efficacy (Tumor Weight Inhibition) |
|---|---|---|---|---|
| Axitinib [5] [4] | 0.2 | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) | ~1.0 (A2780 ovarian cells) [4] | ~50% (A2780 xenograft) [4] |
| Pazopanib [2] | 30 | VEGFR1 (10), VEGFR3 (47), PDGFR (84), c-Kit (140) | Information Missing | Information Missing |
| Cabozantinib [2] | 0.035 | c-Met (1.3), Ret (4), Kit (4.6), AXL (7) | Information Missing | Information Missing |
| GW654652 (Reference Compound) [3] | <1 (Cell-free assay) | VEGFR1 (<1), VEGFR3 (<1) | 0.11 (VEGF-induced HUVEC proliferation) | Correlated with tumor VEGF/VEGFR2 expression levels [3] |
The following diagrams illustrate the primary signaling pathway targeted by VEGFR2 inhibitors and a generalized workflow for their preclinical profiling.
Diagram 1: Simplified VEGFR2 Signaling Pathway. Inhibitors like this compound act by blocking VEGFR2 activation, thereby inhibiting downstream processes that drive angiogenesis and tumor growth [7] [6] [8].
Diagram 2: Preclinical Profiling Workflow for a Multi-Kinase Inhibitor. This chart outlines the standard sequence of experiments to fully characterize a compound's profile [1] [4] [3].
The inability to find data on "this compound" suggests it may be a code for a research compound in early-stage development that is not yet detailed in the public literature. To proceed:
The table below summarizes the main classes of VEGFR-2 inhibitors, their mechanisms of action, and examples, based on current research.
| Inhibitor Class / Type | Mechanism of Action | Representative Examples | Key Characteristics & Notes |
|---|---|---|---|
| Small Molecule TKIs (Type I) [1] | Bind to the active "DFG-in" conformation of the kinase, competing with ATP [1]. | Pazopanib, Sunitinib, Vorolanib [2] [1] [3] | Often multi-targeted; can lead to off-target effects and resistance [1] [4]. |
| Small Molecule TKIs (Type II) [1] | Bind to the inactive "DFG-out" conformation, occupying an adjacent hydrophobic pocket [1]. | Sorafenib, Axitinib [1] [3] | Generally have greater selectivity than Type I inhibitors [1] [3]. |
| Monoclonal Antibodies [5] | Bind to the extracellular domain of VEGFR-2, blocking ligand reception [5]. | Ramucirumab [5] | High specificity; administered intravenously [5]. |
| Dual/Multi-Target Inhibitors [1] [6] [7] | Single molecules designed to inhibit VEGFR-2 and another pathway simultaneously [1]. | VEGFR-2/Tubulin inhibitors [6]; SRH-DR5-B-iRGD (fusion protein) [7] | Aims to overcome resistance and improve efficacy through synergistic action [1]. |
To objectively compare the performance of a VEGFR-2 inhibitor like Vegfr-2-IN-24, the following key experiments are standard in the field.
The following diagram illustrates the key VEGFR-2 signaling pathways and the points of intervention for different inhibitor classes, which is crucial for understanding their mechanism of action.
Since specific data on "this compound" is not publicly available, here are practical steps you can take to proceed with your comparison guide:
Although data on VEGFR-2-IN-24 is unavailable, analysis of known VEGFR-2 inhibitors reveals a common pharmacophore model, especially for type II inhibitors that bind to the inactive (DFG-out) conformation of the kinase [1] [2]. The structure-activity relationship (SAR) for these inhibitors is typically built upon three key pharmacophoric features, as summarized in the table below.
| Pharmacophoric Feature | Structural Role & Interactions | SAR Insights & Common Motifs |
|---|---|---|
| Heteroaromatic Core | Occupies ATP-binding site; forms hydrogen bond with backbone NH of Cys919 in hinge region [1] [2]. | Flat heteroaromatic systems essential. Quinazoline [3], furopyrimidine, and thienopyrimidine [1] scaffolds show high potency. Bioisosteric replacement (e.g., thieno for furo) can modulate activity [1]. |
| Hydrogen Bond Donor/Acceptor (HBD/HBA) | Binds to gate area residues Glu885 and Asp1046 of DFG motif [1] [2]. | Amide or urea linker groups optimal. Urea NH groups form dual H-bonds with Glu885; carbonyl oxygen bonds with Asp1046 [1]. Spacer of 3-5 bonds between heteroaromatic core and HBD/HBA region favorable [4]. |
| Terminal Hydrophobic Motif | Occupies allosteric back hydrophobic pocket revealed by DFG-out conformation [1] [2]. | Aryl rings (phenyl, substituted phenyl) common. Lipophilic substitutions (e.g., 3-trifluoromethyl, 3-fluoro) enhance activity by increasing hydrophobic interactions [3]. |
The following are standard experimental methodologies used in the cited literature to generate the SAR data.
The diagram below illustrates the central role of VEGFR-2 in angiogenesis and the mechanism by which type II inhibitors block its signaling, based on the described pharmacophore.
The table below summarizes common in vivo models and readouts from recent studies, which can serve as a reference for the kind of data you might expect for Vegfr-2-IN-24.
| Tumor Model (Cell Line) | Treatment Agent | Key Efficacy Readouts | Additional Validation Methods |
|---|---|---|---|
| Human glioblastoma (U87MG) and pancreatic adenocarcinoma (MIA PaCa-2) [1] | SRH-DR5-B-iRGD (anti-VEGFR2/DR5) | Tumor growth inhibition; survival prolongation [1] | Multimodal imaging (OA, OCT-MA); IHC for CD31 [1] |
| Various human tumor xenografts (e.g., colon, melanoma, prostate) [2] | GW654652 (VEGFR2 TKI) | Tumor Growth Inhibition (ED50 calculation) [2] | Correlation with tumor VEGF/VEGFR2 expression levels [2] |
| NSCLC xenografts (multiple cell lines) [3] | TAVO412 (trispecific anti-EGFR/cMET/VEGF-A) | Tumor growth inhibition vs. comparators (e.g., amivantamab) [3] | Ex vivo tumor receptor quantification [3] |
| Melanoma allograft (B16-F10) [4] | Anti-PD-L1/Anti-CTLA-4 immunotherapy | Tumor growth monitoring [4] | Contrast-enhanced ultrasound (CEUS) with VEGFR2-targeted microbubbles [4] |
| Xenograft models (A549, Colo-205) [5] | HB-002.1 (VEGF blocker) | Tumor inhibition rate (up to 90% at 20 mg/kg) [5] | Direct comparison with bevacizumab [5] |
A typical workflow for validating a VEGFR-2 inhibitor in a xenograft model involves several key stages, from model establishment to final analysis. The diagram below outlines this common experimental workflow.